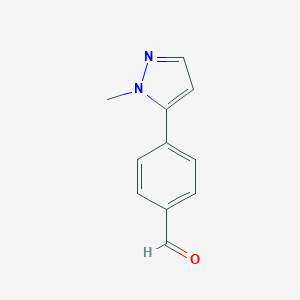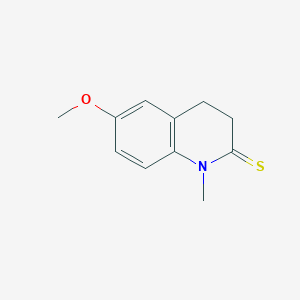
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a chemical compound that belongs to the class of thioethers and quinolines. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of enzymes involved in various cellular processes. It has also been suggested that the compound may interact with cellular membranes and alter their properties.
Biochemische Und Physiologische Effekte
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial and antifungal activities. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using the compound is its potential toxicity. Careful dosage and administration are required to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione. One area of interest is the development of more potent and selective analogs of the compound for use in cancer and neurodegenerative disease research. Another area of interest is the investigation of the compound's mechanism of action at the molecular level. Additionally, the compound's potential as a therapeutic agent for viral and bacterial infections warrants further exploration. Finally, the compound's potential toxicity and safety profile in humans require further investigation before it can be considered for clinical use.
Conclusion
In conclusion, 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a versatile chemical compound that exhibits a broad range of biological activities. Its potential applications in scientific research make it an important compound for investigation. Further research is required to fully understand its mechanism of action, potential toxicity, and safety profile in humans.
Synthesemethoden
The synthesis of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione can be achieved through a multi-step process involving the reaction of 2-amino-3-methoxybenzoic acid with thioacetamide in the presence of a catalyst. The resulting product is further treated with acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
187679-81-8 |
|---|---|
Produktname |
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione |
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
6-methoxy-1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-12-10-5-4-9(13-2)7-8(10)3-6-11(12)14/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
AWEHROIRZKFBJM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
Kanonische SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
Synonyme |
2(1H)-Quinolinethione, 3,4-dihydro-6-methoxy-1-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
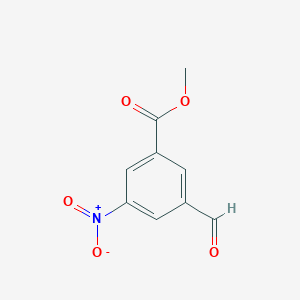
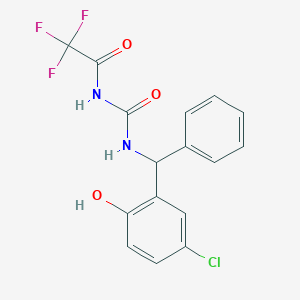
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
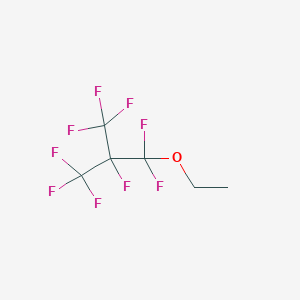
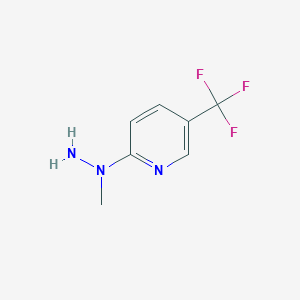
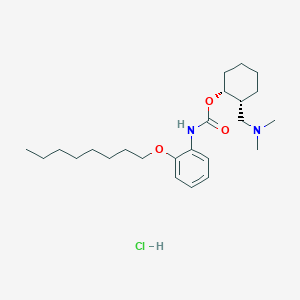
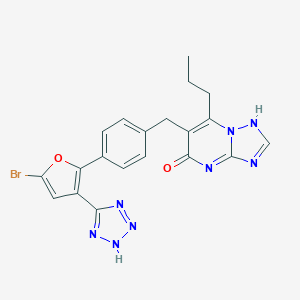
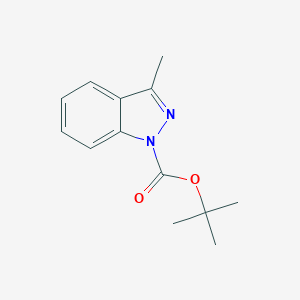
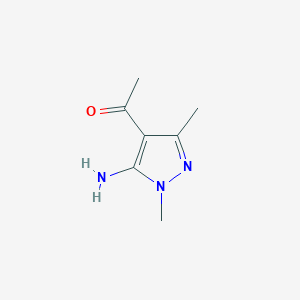
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
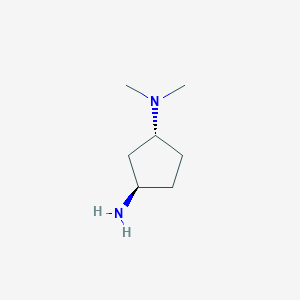
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
